molecular formula C6H6ClNO B1265996 (6-Chloropyridin-2-yl)methanol CAS No. 33674-97-4

(6-Chloropyridin-2-yl)methanol

Cat. No. B1265996
CAS RN: 33674-97-4
M. Wt: 143.57 g/mol
InChI Key: YKZFSISAODWSQG-UHFFFAOYSA-N
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Description

"(6-Chloropyridin-2-yl)methanol" is a chemical compound that has garnered interest due to its utility in various chemical syntheses and reactions. While specific studies directly focusing on this compound are limited, insights can be drawn from related research on similar compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related chloropyridinyl compounds often involves complex organic reactions. For instance, a whole-cell biocatalytic synthesis method has been developed for S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, showcasing a green, economic, and efficient synthesis approach with high yield and enantiomeric excess (Chen et al., 2021).

Molecular Structure Analysis

Crystal and molecular structure analyses have been conducted on closely related compounds. For example, the molecular structure of a similar compound was characterized by X-ray diffraction, revealing details about its crystalline structure and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Studies on compounds with the chloropyridinyl moiety have shown that they can undergo various chemical reactions. For instance, novel synthesis approaches have been developed for derivatives with potential oxidative functions, indicating the versatility of these compounds in chemical transformations (Mitsumoto & Nitta, 2004).

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

(6-Chloropyridin-2-yl)methanol has been studied for its crystal and molecular structure. This compound was synthesized and characterized through spectroscopy and X-ray diffraction (XRD) studies, which revealed its crystallization in a monoclinic space group. This type of research is critical in understanding the chemical and physical properties of this compound, which can be applied in various fields like material science and pharmacology (Lakshminarayana et al., 2009).

2. Biocatalytic Synthesis in Microreaction Systems

This compound derivatives have been synthesized using biocatalysis. For instance, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized in a green, economic, and efficient way using recombinant Escherichia coli in a water-cyclohexane system. This approach highlights the potential of using this compound in pharmaceutical synthesis, particularly in producing enantiomerically pure compounds (Chen et al., 2021).

3. Synthesis and Characterization of Novel Compounds

Research on this compound includes the synthesis and characterization of novel compounds. For example, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was synthesized from a condensation reaction involving (6-methylpyridin-2-yl)methanol, showcasing its role in creating new molecular structures (Percino et al., 2005).

4. Catalytic Applications in Chemical Reactions

This compound is used in synthesizing nickel complexes, which have applications in catalyzing chemical reactions like ethylene oligomerization. This demonstrates its potential in industrial chemistry, particularly in polymer production (Kermagoret & Braunstein, 2008).

5. Production of Chiral Intermediates

This compound has been utilized in the production of chiral intermediates for drugs like Betahistine. The use of microorganisms for stereoselective reduction demonstrates the compound's significance in the pharmaceutical industry, especially in the synthesis of chirally pure drug intermediates (Ni et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(6-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZFSISAODWSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955292
Record name (6-Chloropyridin-2-yl)methanol
Source EPA DSSTox
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33674-97-4
Record name 2-Pyridinemethanol, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033674974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Chloropyridin-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33674-97-4
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Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-6-methylpyridine (1.0 g, 7.84 mmol) and dichloromethane (20 mL) was added m-chloroperbenzoic acid (3.5 g, 13.2 mmol) on an ice bath, which was stirred for 1.5 hours at 40° C. Water and sodium hydrogencarbonate were added to the reaction mixture, which was then extracted with dichloromethane. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure. Acetic anhydride (20 mL) was added to the resulting residue and stirred for 1 hour at 100° C. The reaction mixture was cooled to room temperature and concentrated under a reduced pressure. A 5 N aqueous sodium hydroxide solution (4 mL, 20.1 mmol) was added to a mixture of the resulting residue and methanol (20 mL) on an ice bath, which was stirred for 30 minutes. Water was added to this mixture, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain the title compound (200.0 mg, 18%).
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1 g
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3.5 g
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4 mL
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20 mL
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Yield
18%

Synthesis routes and methods II

Procedure details

A dry flask was charged with 25 mL of anhydrous tetrahydrofuran and 6-chloropyridine-2-carboxylic acid (2.00 g, 12.69 mmol) and then cooled to 10° C. This was treated dropwise with tetrahydrofuran-borane (1.0 M solution in THF, 38.1 mL) over 10 minutes under nitrogen. This was stirred with cooling for 15 minutes, then at ambient temperature for 4 h. The reaction was then cooled to 0° C., and 10 mL of water were added slowly. The resultant mixture was poured into 50 mL of 1 M aqueous sodium hydroxide and extracted 2×75 mL of ethyl acetate. The organic extracts were combined and washed with brine, then dried over sodium sulfate and filtered. Concentration in vacuo yielded 589.1 mg of a white solid as the title compound (I-5a).
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25 mL
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2 g
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38.1 mL
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50 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Scheme C depicts a general method for preparing compounds of Formula 1 in which L is —CH2O—. As shown in Scheme C, a picolinic acid derivative (CO is reacted with methanol and sulfuric acid at elevated temperature (e.g., about 65° C.). The resulting methyl picolinate derivative (C2) is activated via treatment with m-chloroperoxybenzoic acid in a compatible solvent (e.g., DCM) to give and N-oxide intermediate (C3) which is subsequently reacted with phosphoryl trichloride at elevated temperature (e.g., about 100° C.). The resulting methyl 6-chloropicolinate derivative (C4) is treated with sodium borohydride and methanol to give a (6-chloropyridin-2-yl)methanol derivative (CS) which is reacted with zinc cyanide in the presence of a palladium catalyst (e.g. Pd2(dba)3), an optional ligand (e.g., XPhos) and solvent (e.g., DMF, DMA, etc.) at elevated temperature (e.g., about 150-165° C.). The resulting 6-(hydroxymethyl)picolinonitrile derivative (C6) is reacted with tribromophosphine in a compatible solvent (e.g., THF) to give a brominated intermediate (C7) which is reacted with an alcohol (A2) in the presence of a base to give a nitrile (C8) in which L2 is —CH2O—. As in Scheme A, the nitrile (C8) is combined with ethyl hydrazinecarboxylate in a compatible solvent and is heated to give a triazolone intermediate (C9). Subsequent removal of the amine protective group and reaction with an acyl chloride (A7) in the presence of a nonnucleophilic base and a compatible solvent gives the desired compound of Formula 1B.
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Synthesis routes and methods IV

Procedure details

A solution of 2-acetoxymethyl-6-chloropyridine (17.3 g; 93.3 mmol), prepared as in step 2, in 250 mL 10% aqueous HCl was heated at reflux for 1.5 hours. The reaction mixture was cooled to room temperature and poured into 300 mL saturated aqueous sodium bicarbonate. The solution was adjusted to pH 9 by the addition of solid sodium bicarbonate. The solution was extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate and concentrated. The 6-chloro-2-hydroxymethylpyridine was used with no further purification.
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17.3 g
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300 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloropyridin-2-yl)methanol
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Reactant of Route 6
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